REACTION_CXSMILES
|
C[O:2][C:3]1[CH:15]=[CH:14][C:6]2[C:7]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][O:9][C:5]=2[CH:4]=1.B(Br)(Br)Br>ClCCl>[OH:2][C:3]1[CH:15]=[CH:14][C:6]2[C:7]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][O:9][C:5]=2[CH:4]=1
|
Name
|
|
Quantity
|
498 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(C(=CO2)C(=O)OC)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
9.67 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
then continued stirring at RT for an additional 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to −10 C
|
Type
|
CUSTOM
|
Details
|
The mixture was slowly quenched with aqueous 1N hydrochloric acid until it
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with water (2×) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The remaining orange-brown solid was purified by silica gel chromatography (1:4 EtOAc/hexane)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC2=C(C(=CO2)C(=O)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |